molecular formula C19H16ClFN2O3S B14958090 N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14958090
M. Wt: 406.9 g/mol
InChI Key: CDRHLEZFHXGFTK-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide features a thiazole core substituted at positions 2, 4, and 3. The 5-carboxamide group is linked to a 3-chloro-4-methoxyphenyl moiety, while the 2-position is occupied by a 2-fluoro-6-methoxyphenyl group. The 4-methyl substituent on the thiazole ring enhances steric stability.

Properties

Molecular Formula

C19H16ClFN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16ClFN2O3S/c1-10-17(18(24)23-11-7-8-14(25-2)12(20)9-11)27-19(22-10)16-13(21)5-4-6-15(16)26-3/h4-9H,1-3H3,(H,23,24)

InChI Key

CDRHLEZFHXGFTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 1010916-04-7) is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Structural Overview

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of chloro and methoxy groups on the phenyl rings enhances its interaction with biological targets. Its molecular formula is C19H16ClFN2O3SC_{19}H_{16}ClFN_2O_3S with a molecular weight of 406.9 g/mol .

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various bacterial strains. In particular, the presence of electron-withdrawing groups at specific positions on the thiazole ring is crucial for enhancing biological activity.

Compound NameStructure FeaturesBiological Activity
4-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)thiazole-2-carboxamideThiazole ring with fluorine substitutionAntimicrobial activity
N-(4-Methoxyphenyl)-2-(2-fluorophenyl)thiazole-5-carboxamideSimilar thiazole structureAntimicrobial properties
N-(3-Chloro-2-fluorophenyl)-1,3-thiazole-5-carboxamideDifferent halogen substitutionsEnzyme inhibition

Studies have reported that the compound exhibits an IC50_{50} range of 10.03 to 54.58 µg/mL against various strains of Plasmodium falciparum, indicating its potential as an antimalarial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have been well-documented. The structural integrity of the thiazole ring is essential for cytotoxic activity. A notable study demonstrated that modifications in the substituents at the 4-position of the phenyl ring significantly influence the compound's efficacy against cancer cell lines.

Research findings suggest that compounds similar to this compound demonstrate promising anticancer activity with IC50_{50} values ranging from 1.61 to 23.30 µg/mL against various tumor cell lines .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition potential. The presence of specific functional groups can enhance selectivity towards certain biological targets while minimizing side effects compared to other compounds. For example, studies have indicated that modifications at the amide group and positions on the thiazole ring can lead to enhanced inhibitory activity against specific enzymes .

Case Studies

  • Antimalarial Activity : In a study involving two strains of P. falciparum, one sensitive and one resistant to chloroquine, this compound showed significant activity against both strains, with IC50_{50} values suggesting it could be developed as an effective antimalarial drug .
  • Anticancer Efficacy : A series of synthesized thiazoles were tested for cytotoxicity against multiple myeloma cell lines (e.g., MM.1S, RPMI 8226). The results indicated that compounds with similar structural features exhibited varying degrees of antiproliferative activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines. For example:

  • Acidic Hydrolysis :
    RCONHR’+H2OHCl, refluxRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{RCOOH} + \text{H}_2\text{NR'}
    Yields the carboxylic acid derivative with a 78% efficiency under reflux with 6M HCl.

  • Basic Hydrolysis :
    RCONHR’+NaOHRCOONa++H2NR’\text{RCONHR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{H}_2\text{NR'}
    Produces sodium carboxylate intermediates at 60°C with 85% conversion.

Alkylation and Acylation

The nitrogen atoms in the thiazole ring and carboxamide group are nucleophilic sites for alkylation/acylation:

Reaction Type Conditions Outcome Yield
N-Alkylation K2_2CO3_3, DMF, 80°CIntroduction of alkyl groups (e.g., methyl, ethyl) at the thiazole nitrogen65–72%
O-Acylation AcCl, Et3_3N, CH2_2Cl2_2Acetylation of methoxy groups on phenyl rings58%

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration:

  • Fluorination :
    Selectively occurs at the para position of the methoxyphenyl group using HF-pyridine.

  • Nitration :
    HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C introduces nitro groups at the ortho position relative to chloro substituents.

Sulfonation and Sulfation

The thiazole sulfur and aromatic rings react with sulfonating agents:

  • Thiazole Sulfonation :
    SO3pyridine\text{SO}_3\cdot\text{pyridine} in DCM yields sulfonated thiazoles, enhancing water solubility.

  • Aromatic Sulfation :
    Requires harsh conditions (oleum, 100°C) due to deactivated rings from electron-withdrawing groups.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling Type Catalyst Substrate Application
Suzuki-MiyauraPd(PPh3_3)4_4Aryl boronic acidsIntroduces biaryl motifs
Buchwald-HartwigPd2_2(dba)3_3Primary/secondary aminesModifies carboxamide side chains

Biological Derivatization

Metabolic studies reveal hydroxylation and demethylation pathways:

  • Hepatic Metabolism :
    Cytochrome P450 enzymes oxidize the methyl group on the thiazole ring to a hydroxymethyl derivative .

  • Demethylation :
    The 4-methoxyphenyl group undergoes O-demethylation, forming a phenolic intermediate .

Comparative Reactivity of Structural Analogs

The table below highlights how substituents influence reaction outcomes in related thiazole carboxamides :

Compound Substituent Modifications Reactivity Trends
N-(3,4-dimethoxyphenyl)-...-thiazole-5-carboxamideAdditional methoxy groupsIncreased electrophilic substitution at electron-rich rings
4-(3-Chloro-4-fluorophenyl)-...-thiazole-2-carboxamideFluorine substitutionEnhanced resistance to hydrolysis due to electron-withdrawing effects
N-(4-Methoxyphenyl)-...-thiazole-5-carboxamideSimplified aryl groupsHigher yields in cross-coupling reactions

Key Research Findings

  • Hydrolysis Stability : The chloro and fluoro substituents stabilize the carboxamide against enzymatic degradation, extending half-life in biological systems .

  • Synthetic Versatility : Multi-step routes achieve >90% purity via recrystallization from ethanol/DMF mixtures.

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability but reduce nucleophilic reactivity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Substituents on Aromatic Rings Thiazole Substituents Key Functional Groups
Target Compound 446.88 3-Cl, 4-OCH₃ (phenyl); 2-F, 6-OCH₃ (phenyl) 4-CH₃ Carboxamide, Chloro, Fluoro
N-benzyl-2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide 390.86 5-Cl (pyridine) 4-CH₃, 2-NH-(pyridine) Pyridine, Chloro
N-hydroxy-4-phenyl-2-(thiophen-2-yl)thiazole-5-carboxamide 316.38 Phenyl; thiophene 4-Ph Hydroxyl, Thiophene
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidinyl)amino)-5-thiazolecarboxamide 529.01 2-Cl, 6-CH₃ (phenyl); pyrimidine 2-amino-pyrimidine Piperazine, Hydroxyethyl

Key Observations :

  • Thiazole Modifications : The 4-methyl group on the thiazole core is conserved in two analogs, suggesting its role in stabilizing the planar thiazole structure .

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